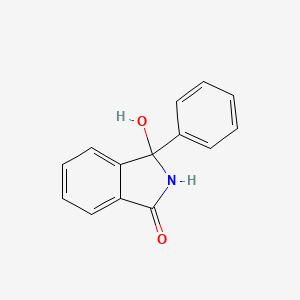

3-Hydroxy-3-phenylisoindolin-1-one

Description

Properties

CAS No. |

6637-53-2 |

|---|---|

Molecular Formula |

C14H11NO2 |

Molecular Weight |

225.24 g/mol |

IUPAC Name |

3-hydroxy-3-phenyl-2H-isoindol-1-one |

InChI |

InChI=1S/C14H11NO2/c16-13-11-8-4-5-9-12(11)14(17,15-13)10-6-2-1-3-7-10/h1-9,17H,(H,15,16) |

InChI Key |

GWFDPVAJYRXYNY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)N2)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Hydroxy 3 Phenylisoindolin 1 One and Its Derivatives

Direct Synthesis Approaches to the 3-Hydroxyisoindolinone Core

Direct synthetic methods provide efficient access to the 3-hydroxyisoindolinone scaffold. These approaches are often characterized by their atom economy and ability to introduce molecular complexity in a controlled manner.

Nucleophilic Additions to Phthalimides

A primary and widely utilized method for synthesizing 3-substituted 3-hydroxyisoindolinones involves the nucleophilic addition of organometallic reagents to phthalimides. irb.hrresearchgate.net This strategy is valued for its directness and the commercial availability of starting materials.

The addition of Grignard reagents to phthalimides is a classic and effective method for creating the 3-hydroxy-3-substituted isoindolin-1-one (B1195906) structure. irb.hrresearchgate.net This reaction is particularly effective for introducing aryl groups with electron-donating substituents onto the isoindolinone core. irb.hrbenthamdirect.com For instance, the reaction of phthalimide (B116566) with p-methylphenylmagnesium bromide proceeds with a high yield of 83%. irb.hr However, the steric hindrance of the Grignard reagent can significantly impact the reaction's success. The use of o-methylphenyl Grignard reagent, for example, results in a more moderate yield of 46%. irb.hr

Table 1: Effect of Grignard Reagent Structure on Product Yield

| Grignard Reagent | Product | Yield (%) |

| p-Methylphenylmagnesium bromide | 3-Hydroxy-3-(p-tolyl)isoindolin-1-one | 83 |

| o-Methylphenylmagnesium bromide | 3-Hydroxy-3-(o-tolyl)isoindolin-1-one | 46 |

| Mesitylmagnesium bromide | 3-Hydroxy-3-mesitylisoindolin-1-one | 55 |

Data sourced from a detailed study on the synthesis of 3-aryl-3-hydroxyisoindolinones. irb.hr

Organolithium reagents offer an alternative and sometimes more potent option for nucleophilic addition to phthalimides, especially when dealing with electron-poor aromatic systems. irb.hrbenthamdirect.com These reagents can be generated through methods like bromine-lithium exchange or direct lithiation. irb.hr For example, a bromine-lithium exchange strategy has been successfully employed to synthesize a variety of 3-hydroxyisoindolinones. irb.hr Furthermore, direct lithiation of substrates like furan (B31954) and thiophene, facilitated by the presence of tetramethylethylenediamine (TMEDA), allows for their successful addition to phthalimide, yielding the corresponding 3-hydroxyisoindolinones in high yields of 74% and 91%, respectively. irb.hr

One-Pot Cascade and Multicomponent Reactions

One-pot cascade and multicomponent reactions (MCRs) have emerged as powerful tools in modern organic synthesis, offering efficiency and molecular diversity. nih.govnih.gov These reactions allow for the construction of complex molecules like 3-hydroxyisoindolinones in a single synthetic operation, avoiding the isolation of intermediates. nih.gov

An example of a multicomponent approach involves the reaction of a chiral β-keto lactam, an aldehyde, an isocyanide, and a dienophile to produce chiral 3-substituted isoindolinones. nih.gov Another strategy involves the three-component coupling of N-protected isatin, an aryne precursor, and a 1,3-cyclodione under metal-free conditions to afford 3-substituted-3-hydroxyindolin-2-ones in good yields. rsc.org

Oxidative Cyclization Pathways

Oxidative cyclization presents another strategic avenue to synthesize isoindolinone derivatives. For instance, an efficient palladium-catalyzed intramolecular cyclization of 2-iodobenzamides bearing a 2-oxoethyl group on the nitrogen atom has been developed. organic-chemistry.org This reaction proceeds under mild conditions to yield 3-acyl isoindolin-1-ones. Interestingly, subsequent exposure of the cyclized product to air leads to the formation of the corresponding 3-hydroxy-3-acylisoindolin-1-ones. organic-chemistry.org This observation led to the development of a one-pot sequential procedure where the cyclization is performed under a nitrogen atmosphere, followed by oxidation with oxygen to efficiently produce the hydroxylated products. organic-chemistry.org

Another approach involves a 1,4-dioxane-mediated hydroxylhydrative aza-cyclization of 2-alkynylbenzamides in water, which provides a cleaner route to 3-hydroxyisoindolin-1-ones. nih.gov

Reductive Elimination Strategies

While less common for the direct synthesis of the parent 3-hydroxy-3-phenylisoindolin-1-one, reductive elimination strategies are pertinent in the broader context of isoindolinone synthesis. For example, base-mediated elimination of 3-alkyl-3-hydroxyisoindolin-1-ones can proceed via an E1cb mechanism to form an imine intermediate that tautomerizes to a (Z)-3-alkyleneisoindolin-1-one. researchgate.net This highlights the reactivity of the hydroxyl group and the potential for further functionalization.

Catalytic Synthesis of this compound and Related Structures

The catalytic synthesis of the isoindolin-1-one framework has seen remarkable progress, offering efficient and atom-economical routes to these valuable compounds. Both transition metals and small organic molecules have been successfully employed as catalysts, each presenting unique advantages in terms of scope and mechanism.

Transition Metal-Catalyzed Transformations

Transition metals, with their diverse reactivity, have been instrumental in the development of novel synthetic routes to isoindolinones. Key metals in this context include copper, palladium, nickel, and iridium, each enabling distinct bond formations and reaction pathways.

Copper catalysis has emerged as a versatile tool for the construction of nitrogen-containing heterocycles. One notable application is a one-pot, three-component reaction for the synthesis of functionalized 2-quinolones, which shares mechanistic features relevant to isoindolinone synthesis. nih.gov This process involves an SN2 reaction, a Knoevenagel condensation, and a crucial C–N bond formation, all facilitated by a copper catalyst. nih.gov The use of copper powder with 2-picolinic acid and K2CO3 has proven to be an effective catalytic system. nih.gov

Another significant copper-catalyzed method involves the three-component reaction of sulfonyl hydrazines, terminal alkynes, and sulfonyl azides to produce N-sulfonyl amidines. nih.gov This reaction proceeds through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) followed by a ring-opening to generate an N-sulfonylketenimine intermediate, which then undergoes nucleophilic addition. nih.gov While not directly yielding isoindolinones, the principles of copper-catalyzed C-N bond formation are highly relevant.

Visible-light-induced copper(I)-catalyzed C–N coupling has also been demonstrated for the synthesis of quinoxaline (B1680401) derivatives from o-phenylenediamines and terminal alkynes. rsc.org This mild and efficient method relies on the photo-excitation of an in situ generated copper arylacetylide complex. rsc.org

| Catalyst System | Reactants | Product Type | Key Features |

| Copper powder, 2-picolinic acid, K2CO3 | 2-bromoacylarenes, 2-iodoacetamide, nucleophiles | Functionalized 2-quinolones | One-pot, three-component, cascade reaction. nih.gov |

| CuI | Sulfonyl hydrazines, terminal alkynes, sulfonyl azides | N-sulfonyl amidines | Three-component reaction, proceeds via a ketenimine intermediate. nih.gov |

| CuCl | o-phenylenediamines, terminal alkynes | 3-phenyl-2-hydroxy-quinoxalines | Visible-light-induced, ligand-free, mild conditions. rsc.org |

Palladium catalysis is a cornerstone of modern organic synthesis, and its application to isoindolinone synthesis is well-documented. Palladium-catalyzed intramolecular cyclization of 2-iodobenzamides bearing a 2-oxoethyl group on the nitrogen atom provides an efficient route to 3-acyl isoindolin-1-ones. organic-chemistry.org Interestingly, subsequent exposure of these products to air leads to the corresponding 3-hydroxy-3-acylisoindolin-1-ones. organic-chemistry.org

A novel palladium-catalyzed [3+2] cycloaddition has been developed that utilizes a twofold C(sp³)–H activation of an aliphatic amide to generate a three-carbon unit for the reaction. nih.gov This method allows for the construction of cyclopentane (B165970) rings and spiro-bicyclic products from lactams. nih.gov

Palladium-catalyzed carbonylative annulation of 2-(1-alkynyl)benzenamines with carbon monoxide offers a selective synthesis of 3-(halomethylene)indolin-2-ones. nih.gov This reaction proceeds in the presence of a palladium halide and a copper(II) halide. nih.gov Furthermore, a dehydrogenative C–H cyclization of 2-benzyl-N-mesylbenzamides catalyzed by palladium on carbon (Pd/C) has been developed for isoindolinone synthesis without the need for stoichiometric oxidants. nih.gov

| Catalyst System | Starting Material | Reaction Type | Product |

| Pd2(dba)3, Xantphos | 2-Iodobenzamides | Intramolecular Cyclization | 3-Acyl isoindolin-1-ones and 3-Hydroxy-3-acylisoindolin-1-ones. organic-chemistry.org |

| Pd(OAc)2, Pyridine-3-sulfonic acid | Aliphatic amides, Maleimides | [3+2] Cycloaddition | Cyclopentane derivatives. nih.gov |

| PdX2, CuX2 | 2-(1-Alkynyl)benzenamines | Carbonylative Annulation | 3-(Halomethylene)indolin-2-ones. nih.gov |

| Pd/C | 2-Benzyl-N-mesylbenzamides | Dehydrogenative C–H Cyclization | Isoindolinone derivatives. nih.gov |

| PdCl2(PPh3)2 | 2′-Bromoacetophenone, Primary amines | Carbonylative Cyclization | 3-Methyleneisoindolin-1-ones. researchgate.net |

Nickel catalysis has provided a powerful method for the synthesis of 3,3-dialkyl-substituted isoindolinones through the reductive dicarbofunctionalization of enamides with unactivated alkyl iodides. nih.gov This tandem cyclization/reductive coupling protocol demonstrates broad functional group tolerance under mild reaction conditions. nih.gov

Another significant application of nickel catalysis is the intramolecular (4+2) coupling between cyclobutanones and allenes via C-C bond cleavage. nih.gov This reaction provides access to challenging [3.2.2] bicyclic scaffolds and can be performed with low catalyst loadings and at room temperature, with the potential for excellent enantioselectivity. nih.gov

| Catalyst System | Substrates | Reaction Type | Product |

| Nickel catalyst | 1,1-Disubstituted enamides, Alkyl iodides | Reductive Dicarbofunctionalization | 3,3-Dialkyl-substituted isoindolinones. nih.gov |

| Ni(cod)2, PCy3 | Cyclobutanones, Allenes | (4+2) Coupling via C-C cleavage | [3.2.2] Bicyclic scaffolds. nih.gov |

While specific examples for the direct synthesis of this compound using iridium catalysis are less common in the provided context, the principles of iridium-catalyzed C-H activation and annulation reactions are highly relevant to the construction of complex heterocyclic systems. These reactions often proceed with high regioselectivity and functional group tolerance, making them a promising area for future development in isoindolinone synthesis.

Organocatalytic Approaches

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a valuable alternative to metal-based catalysis, often avoiding issues of metal toxicity and cost. In the context of isoindolinone chemistry, Brønsted acids have been employed to catalyze the dehydration of 3-alkyl-3-hydroxyisoindolin-1-ones to form 3-methyleneisoindolin-1-ones. irb.hr

The stereochemical outcome of this elimination reaction is influenced by the nature of the substituent on the nitrogen atom. irb.hr The proposed mechanism involves protonation of the hydroxyl group, followed by elimination of water to generate a reactive ketimine intermediate. irb.hr The steric bulk of the N-substituent then directs the subsequent proton elimination to favor the formation of either the E or Z-isomer of the exocyclic double bond. irb.hr

| Catalyst | Substrate | Reaction Type | Product |

| MsOH (Methanesulfonic acid) | 3-Alkyl-3-hydroxyisoindolin-1-ones | Dehydration | 3-Methyleneisoindolin-1-ones. irb.hr |

Derivatization and Functionalization Strategies of the this compound Scaffold

The this compound core offers multiple sites for chemical modification, allowing for the generation of diverse molecular architectures. Key reaction pathways include substitution at the nitrogen and hydroxyl groups, as well as modification of the pendant phenyl ring.

N-Substitution and Rearrangement Reactions

The nitrogen atom of the isoindolinone ring can be readily functionalized through alkylation or acylation reactions. N-substitution not only allows for the introduction of various functional groups but also significantly influences the reactivity and stereochemical outcome of subsequent transformations. For instance, N-substituted 3-alkyl-3-hydroxyisoindolin-1-ones undergo acid-catalyzed dehydration to form 3-methyleneisoindolin-1-ones, with the size of the N-substituent dictating the stereoselectivity of the resulting double bond. irb.hr

Rearrangement reactions of the 3-hydroxyisoindolinone scaffold can lead to the formation of alternative heterocyclic systems. For example, treatment of 3-hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one with alkyllithium reagents can initiate a sequence of lactam ring opening followed by intramolecular cyclization to yield 3-hydroxyindanone derivatives. nih.govresearchgate.net The reaction of 3-hydroxyisoindolinones with hydrazine (B178648) is a known route to phthalazinone derivatives. nih.gov

O-Substitution and Etherification Reactions

The hydroxyl group at the C3 position is a versatile handle for introducing a variety of functionalities through O-substitution and etherification reactions. Standard etherification protocols, such as the Williamson ether synthesis, are applicable. wikipedia.orgyoutube.commasterorganicchemistry.comlibretexts.org This reaction involves the deprotonation of the hydroxyl group with a suitable base, like sodium hydride, to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide to furnish the corresponding ether. youtube.com The choice of a primary alkyl halide is crucial to favor the SN2 pathway and avoid elimination side reactions. wikipedia.orgmasterorganicchemistry.com

Another powerful method for the etherification of alcohols is the Mitsunobu reaction. wikipedia.orgorganic-chemistry.orgnih.gov This reaction allows for the conversion of the hydroxyl group to an ether under mild conditions using triphenylphosphine (B44618) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The Mitsunobu reaction proceeds with inversion of stereochemistry at the alcohol carbon, which is a significant feature for stereocontrolled synthesis. nih.gov

| Reagent 1 | Reagent 2 | Reagent 3 | Product | Reaction Type |

| This compound | Sodium Hydride | Alkyl Halide | 3-Alkoxy-3-phenylisoindolin-1-one | Williamson Ether Synthesis |

| This compound | Triphenylphosphine | Diethyl Azodicarboxylate / Alcohol | 3-Alkoxy-3-phenylisoindolin-1-one | Mitsunobu Reaction |

Table 2: General O-Substitution and Etherification Reactions.

Modification at the Phenyl Moiety

The phenyl group at the C3 position provides an additional site for functionalization through aromatic substitution reactions. The reactivity of this phenyl ring is governed by the principles of electrophilic and nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution (EAS): The existing isoindolinone core can influence the directing effects for incoming electrophiles on the C3-phenyl ring. Standard electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation could potentially be employed to introduce substituents onto this ring. wikipedia.orgmasterorganicchemistry.comnumberanalytics.com The conditions for these reactions would need to be carefully optimized to avoid side reactions on the isoindolinone nucleus itself. For instance, nitration can be achieved using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr): For nucleophilic aromatic substitution to occur on the phenyl ring, the presence of strongly electron-withdrawing groups (e.g., nitro groups) at positions ortho or para to a leaving group (typically a halide) is generally required. nih.govnih.govlibretexts.orgrsc.org Therefore, if the C3-phenyl group is appropriately substituted (e.g., a 4-fluorophenyl group with a nitro substituent at the 2-position), it could undergo SNAr with various nucleophiles.

Synthesis of 3-Methyleneisoindolinone Derivatives

3-Methyleneisoindolinones are valuable synthetic intermediates and are often prepared from this compound precursors through dehydration. This elimination reaction can be catalyzed by either acid or base.

Under acidic conditions, using a catalyst such as methanesulfonic acid, the hydroxyl group is protonated, forming a good leaving group (water). irb.hr Subsequent elimination of water generates a reactive N-acyliminium ion intermediate, which then undergoes deprotonation to form the exocyclic double bond. irb.hr A study on 3-alkyl-3-hydroxyisoindolin-1-ones revealed that the stereochemical outcome of this reaction is influenced by the nature of the substituent on the nitrogen atom. Substrates lacking an N-substituent exclusively yield the Z-isomer, whereas the presence of a bulky N-substituent leads to the formation of the E-isomer as the major product. irb.hr

Base-catalyzed dehydration offers an alternative route. A study has shown that 3-alkyl-3-hydroxyisoindolin-1-ones with an acidic proton on the nitrogen can undergo elimination via an E1cb mechanism upon deprotonation, leading to the formation of (Z)-3-alkyleneisoindolin-1-ones. researchgate.net This method provides a complementary approach to the acid-catalyzed procedures. researchgate.net

| Starting Material | Catalyst | Product Stereochemistry |

| N-unsubstituted 3-alkyl-3-hydroxyisoindolin-1-one | Methanesulfonic Acid | Z-isomer |

| N-substituted 3-alkyl-3-hydroxyisoindolin-1-one | Methanesulfonic Acid | E-isomer (major) |

| N-unsubstituted 3-alkyl-3-hydroxyisoindolin-1-one | Base | Z-isomer |

Table 3: Stereochemical Outcome of Dehydration of 3-Hydroxyisoindolinones. irb.hrresearchgate.net

Mechanistic Insights into Chemical Transformations of 3 Hydroxy 3 Phenylisoindolin 1 One

Reaction Mechanism Elucidation for Core Scaffold Formation

The synthesis of the 3-hydroxyisoindolin-1-one core can be achieved through several mechanistic pathways, depending on the starting materials and catalysts employed. One common method involves the reaction of 2-acylbenzonitriles with nucleophiles. These reactions proceed via a cascade mechanism where an initial nucleophilic addition to the ketone or aldehyde is followed by an intramolecular attack on the nitrile group, leading to the formation of the five-membered heterocyclic isoindolinone scaffold. nih.gov

Another established route begins with lithiated N-phenylnaphthalene-1-carboxamide, which is treated with dimethylformamide (DMF). nih.gov The reaction proceeds through nucleophilic attack of the lithiated species on the electrophilic carbon of DMF, followed by an intramolecular cyclization and subsequent workup to yield the 3-hydroxyisoindolin-1-one structure. nih.gov

Organocatalysis offers a more sustainable approach. For instance, the organocatalyst 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) facilitates the rapid synthesis of 3-hydroxyisoindolin-1-ones from 3-alkylidenephthalides. researchgate.net The proposed mechanism involves the opening of the furanone ring of the phthalide (B148349) by an amine, followed by a TBD-catalyzed intramolecular cyclization to form the final pyrrolone moiety. researchgate.net This process is part of a broader class of reactions where N-nucleophiles react with butenolides, leading to a diverse array of products through ring-opening and cyclization sequences. researchgate.net

Furthermore, cascade reactions of ortho-carbonyl-substituted benzonitriles with compounds like ((chloromethyl)sulfonyl)benzenes, promoted by a simple base such as potassium carbonate, can also yield isoindolin-1-one (B1195906) structures. nih.gov These metal-free reactions combine multiple elementary steps in a single pot, starting with a nucleophilic attack at the nitrile group to initiate the formation of the heterocyclic ring. nih.gov

Investigation of Intramolecular Cyclization Pathways

The 3-hydroxyisoindolin-1-one framework can undergo various intramolecular cyclization reactions, leading to more complex polycyclic structures. One such pathway involves the addition of an alkyllithium reagent to the carbonyl group of 3-hydroxybenzo[e]isoindolinone. nih.gov This is followed by the opening of the lactam ring and a subsequent intramolecular cyclization that results in the formation of new hydroxy- and anilinoindanone derivatives. nih.gov

Asymmetric intramolecular reactions provide a powerful tool for creating chiral molecules. The use of chiral phase-transfer catalysts, such as cinchoninium salts, can induce an asymmetric intramolecular aza-Michael reaction. researchgate.net This strategy has been successfully employed to synthesize optically active 3-substituted isoindolinones, which are valuable intermediates for pharmacologically active compounds. researchgate.net The mechanism involves the generation of a nucleophile under basic conditions, which then undergoes a cyclization guided by the chiral catalyst to produce an enantioenriched product. researchgate.net

Mechanistic Studies of Elimination Reactions

3-Alkyl-3-hydroxyisoindolin-1-ones can undergo acid-catalyzed dehydration, an elimination reaction, to form 3-methyleneisoindolin-1-ones. irb.hrresearchgate.net The mechanism for this transformation has been investigated and is proposed to proceed through a series of defined steps.

The reaction is initiated by the protonation of the hydroxyl group by an acid catalyst, such as methanesulfonic acid (MsOH), which transforms the hydroxyl into a good leaving group (water). irb.hr Following this activation, a water molecule is eliminated. This elimination is facilitated by the rearrangement of an electron pair from the adjacent nitrogen atom, leading to the formation of a highly reactive and electrophilic N-acyliminium cation intermediate. irb.hrresearchgate.net The resulting cation then undergoes deprotonation at the β-carbon to form the exocyclic double bond of the 3-methyleneisoindolin-1-one (B1254794) product. irb.hr

The stereochemical outcome of this elimination (i.e., the formation of Z or E isomers) is significantly influenced by the steric bulk of the substituent on the nitrogen atom. irb.hrresearchgate.net

No N-substituent (N-H): In the absence of a bulky group on the nitrogen, the elimination pathway that minimizes steric interaction with the isoindolinone aromatic ring is favored. This leads to the exclusive formation of the Z-isomer. irb.hrresearchgate.net

Bulky N-substituent: When a larger substituent is present on the nitrogen, it directs the elimination pathway differently. To avoid steric clash with the N-substituent, the elimination occurs such that the larger group on the β-carbon points away from it, resulting in the preferential formation of the E-isomer. irb.hr

This correlation between the N-substituent size and the stereochemical outcome allows for a predictable level of control over the synthesis of specific stereoisomers. irb.hr

Table 1: Influence of N-Substituent on Stereochemical Outcome of Elimination Reaction

An interactive table summarizing the effect of N-substituent size on the E/Z ratio of 3-methyleneisoindolin-1-ones formed via acid-catalyzed dehydration.

| N-Substituent (R¹) | Catalyst | E/Z Ratio | Reference |

| H | MsOH | Exclusively Z | irb.hr, researchgate.net |

| Benzyl | MsOH | 1:1.5 (E:Z) | irb.hr |

| Phenyl | MsOH | 3:1 (E:Z) | irb.hr |

| 2-Methylphenyl | MsOH | 10:1 (E:Z) | irb.hr |

Oxidative Conversion Mechanisms of 3-Hydroxyisoindolinones to Phthalimides

The conversion of a 3-hydroxyisoindolin-1-one to a phthalimide (B116566) involves the oxidation of the hemiaminal C-OH group to a carbonyl group (C=O). While specific mechanistic studies for the direct oxidation of 3-hydroxy-3-phenylisoindolin-1-one to the corresponding N-phenylphthalimide are not extensively detailed in the provided context, the transformation is chemically plausible through standard oxidation mechanisms for alcohols or hemiaminals.

In a related transformation, 3-hydroxyisoindolinones can react with hydrazine (B178648) to form phthalazinones. nih.gov This reaction demonstrates the reactivity of the C3 position. For instance, treating 3-hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one with hydrazine hydrate (B1144303) unexpectedly yields both the expected benzo[f]phthalazinone and a 4-aminobenzo[f]phthalazinone side product, indicating a complex reaction pathway beyond simple condensation. nih.gov

The synthesis of phthalimides themselves often involves oxidative processes. For example, hypervalent iodine(III) reagents containing a phthalimidate group have been synthesized and used for the oxidative amination of C(sp³)-H bonds. nih.gov These reagents, such as benziodoxole-based compounds, are effective in various oxidative transformations, highlighting the role of phthalimide structures in oxidation chemistry. nih.gov Although this describes the use of a phthalimide derivative as a reagent rather than the formation of a phthalimide from a hydroxyisoindolinone, it underscores the redox chemistry associated with this class of compounds. The oxidation of the hemiaminal in this compound would likely proceed via initial formation of an N-acyliminium ion, which is then attacked by water or another oxygen source, followed by deprotonation to yield the second carbonyl group of the phthalimide.

Stereochemical Control and Asymmetric Induction Mechanisms in Reactions

Controlling the three-dimensional arrangement of atoms is a cornerstone of modern organic synthesis. rijournals.com For reactions involving this compound and its derivatives, achieving stereochemical control is essential for producing specific, often biologically active, enantiomers or diastereomers. researchgate.netwikipedia.org This control is exerted through various asymmetric induction mechanisms, where a chiral feature in the substrate, catalyst, or reaction environment influences the stereochemical outcome. wikipedia.org

Enantioselective synthesis aims to produce one enantiomer of a chiral product preferentially. wikipedia.org Several catalytic strategies have been developed to create chiral isoindolinone derivatives with high enantiopurity.

One prominent method is asymmetric phase-transfer catalysis. The intramolecular aza-Michael reaction of unsaturated amide precursors can be catalyzed by chiral cinchoninium salts to produce enantioenriched 3-substituted isoindolinones. researchgate.net The catalyst forms a chiral ion pair with the substrate, guiding the intramolecular cyclization to occur from a specific face, thus inducing asymmetry. The choice of catalyst is critical, with different cinchonine (B1669041) derivatives affording varying levels of enantiomeric excess (ee). researchgate.net

Synergistic catalysis, combining a transition metal with a chiral organocatalyst, offers another powerful pathway. The enantioselective intramolecular allylic amination of specific allylic alcohols can be achieved using a combination of a palladium catalyst and a chiral phosphoric acid (CPA). nih.gov The CPA co-catalyst is believed to control the enantioselectivity by interacting with the reaction intermediates through hydrogen bonding, creating a chiral environment that dictates the stereochemical course of the C-N bond formation. nih.gov

Bifunctional organocatalysis is also effective. A quinine-derived squaramide catalyst, which has both a hydrogen-bond donating squaramide moiety and a basic tertiary amine site, can catalyze the asymmetric Mannich reaction between pyrazolinone ketimines and 1,3-dicarbonyl compounds. mdpi.com This dual activation mechanism positions the reacting partners in a specific orientation within the catalyst's chiral pocket, leading to high yields and enantioselectivities. mdpi.com

Table 2: Examples of Enantioselective Pathways to Chiral Isoindolinone Scaffolds

An interactive table summarizing different catalytic systems and their effectiveness in producing enantioenriched products related to the isoindolinone core.

| Reaction Type | Catalytic System | Key Features | Achieved Enantioselectivity (ee) | Reference |

| Intramolecular aza-Michael | Cinchoninium Salt (Phase-Transfer Catalyst) | Creates chiral ion pair to guide cyclization. | Up to 21% ee | researchgate.net |

| Intramolecular Allylic Amination | Pd(PPh₃)₄ / Chiral Phosphoric Acid (CPA) | Synergistic catalysis controls C-N bond formation. | Up to 84% ee | nih.gov |

| Asymmetric Mannich Reaction | Quinine-derived Squaramide (Organocatalyst) | Bifunctional activation orients substrates. | Up to 94:6 er (88% ee) | mdpi.com |

| Asymmetric 1,3-Dipolar Cycloaddition | Chiral Primary Amine / Acid | Forms chiral dienamine intermediate. | Up to >95% ee | nih.gov |

Multiple factors can be manipulated to influence the stereochemical outcome of a reaction. numberanalytics.com The choice of catalyst, solvent, temperature, and even the structural features of the substrate itself play crucial roles.

Substrate Structure: As seen in elimination reactions, the steric bulk of substituents on the substrate molecule can directly determine the stereochemical outcome (Z vs. E isomers). irb.hr In some enantioselective reactions, electron-withdrawing or -donating groups on the substrate can significantly impact the enantiomeric excess, likely by altering the electronic properties of the transition state. nih.gov

Chiral Catalysts and Ligands: The structure of the chiral catalyst or ligand is paramount. In asymmetric induction, the catalyst creates a chiral environment that lowers the energy of the transition state for the formation of one stereoisomer over the other. wikipedia.org Minor modifications to the catalyst structure, such as changing substituents on a chiral ligand, can dramatically alter or even invert the stereoselectivity. researchgate.netnih.gov This principle is used in "chirality pairing," where the chirality of a reagent is matched with the chirality of a catalyst to achieve a desired stereoisomer. researchgate.net

Acid Additives: Acids can act as co-catalysts and significantly influence stereoselectivity. In Brønsted acid catalysis, a chiral acid like a chiral phosphoric acid (CPA) can protonate a substrate, activating it while simultaneously creating a well-defined chiral ion-pair environment that directs the approach of the nucleophile. irb.hrresearchgate.net The specific acid used can determine which stereoisomer is formed. researchgate.net

Solvent and Temperature: The reaction solvent can influence stereoselectivity by affecting the solvation of the reactants and the transition state. numberanalytics.com Similarly, lowering the reaction temperature often increases stereoselectivity by amplifying the small energy differences between diastereomeric transition states.

Radical Reaction Mechanisms

While the ionic and metal-catalyzed transformations of this compound are more extensively documented, the exploration of its reactivity under radical conditions presents an emerging area of interest. The structural features of the molecule, namely the benzylic hydroxyl group and the potential for C-H activation at various positions, suggest that it could participate in a range of radical-mediated transformations. Mechanistic insights into these potential reactions can be inferred from studies on analogous systems and from the limited literature on radical reactions of isoindolinone derivatives.

One of the key potential radical pathways involves the generation of a radical at the C3 position. This can be envisioned through several mechanisms, including hydrogen atom abstraction (HAA) from the hydroxyl group or from the C3-H bond if the open-chain tautomer is accessible, or through photoredox catalysis.

A notable example that highlights the potential for radical reactivity at the C3 position is the photocatalyzed radical-radical cross-coupling reaction to synthesize 3-alkyl-3-hydroxyisoindolin-1-one derivatives. In a study focused on the synthesis of 3-ethyl-3-hydroxy-2-phenylisoindolin-1-one, a close analog of the title compound, a ketyl radical is proposed as a key intermediate. rsc.org This reaction is typically initiated by a photocatalyst that, in its excited state, can facilitate the formation of radical species.

The general mechanism for such a transformation can be outlined as follows:

Generation of a Ketyl Radical: The carbonyl group of an N-arylphthalimide, a precursor to the 3-hydroxyisoindolinone system, can undergo a single-electron reduction facilitated by a photocatalyst to form a ketyl radical anion.

Formation of an Alkyl Radical: Concurrently, a radical precursor, such as an alkylsilicate, can be oxidized by the photocatalyst to generate an alkyl radical.

Radical-Radical Coupling: The ketyl radical and the alkyl radical can then couple to form a new C-C bond, leading to the 3-alkyl-3-hydroxyisoindolin-1-one product after workup.

The following table summarizes the key reactants and proposed intermediates in this type of radical cross-coupling reaction.

| Reactant/Intermediate | Role in the Reaction | Proposed Structure |

|---|---|---|

| N-Arylphthalimide | Ketyl Radical Precursor | Aromatic ring-C(=O)-N(Aryl)-C(=O)-Aromatic ring |

| Photocatalyst (e.g., Ir[dF(CF3)ppy)]2(dtbbpy)PF6) | Initiator | [Ir(III)] |

| Alkylsilicate | Alkyl Radical Source | [R-Si(catecholato)2]K |

| Ketyl Radical | Key Intermediate | Aromatic ring-C(O•)-N(Aryl)-C(=O)-Aromatic ring |

| Alkyl Radical | Coupling Partner | R• |

| 3-Alkyl-3-hydroxy-2-phenylisoindolin-1-one | Final Product | Aromatic ring-C(OH)(R)-N(Phenyl)-C(=O)- |

Another plausible radical pathway for this compound involves intramolecular hydrogen abstraction. Theoretical studies on lactams derived from α-methylbenzylamine have shown the possibility of intramolecular C-H···O hydrogen bonds, which can influence the conformation and reactivity of the molecule. nih.govresearchgate.net In a radical context, the generation of a radical elsewhere in the molecule could lead to abstraction of the hydrogen from the C3-H bond or the hydroxyl group, initiating further transformations. For instance, photolysis could potentially lead to the formation of a diradical species, which could then undergo cyclization or rearrangement. youtube.com

Furthermore, the benzylic position of the phenyl group is also a potential site for radical reactions. Benzylic C-H bonds are known to be susceptible to hydrogen atom abstraction by various radical species. khanacademy.orgnih.gov While no specific examples involving this compound have been reported, it is conceivable that under appropriate radical conditions, a benzylic radical could be formed, leading to a variety of functionalization reactions at the phenyl ring.

The following table outlines potential radical reaction pathways for this compound based on the reactivity of its functional groups, although these are largely hypothetical at this stage and require experimental validation.

| Reaction Type | Proposed Initiating Step | Potential Intermediate | Possible Outcome |

|---|---|---|---|

| Photoredox Catalysis | Single-electron transfer to the carbonyl group | C3-centered ketyl radical | Coupling with other radical species |

| Intramolecular H-Abstraction | Photolytic generation of a radical elsewhere in the molecule | Diradical species | Cyclization or rearrangement products |

| Benzylic C-H Activation | Hydrogen atom abstraction from the phenyl group's benzylic position | Benzylic radical | Functionalization of the phenyl ring |

Computational and Theoretical Chemistry Studies on 3 Hydroxy 3 Phenylisoindolin 1 One

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a robust method for investigating the quantum mechanical properties of molecules. nih.govmdpi.com By focusing on the electron density rather than the complex many-electron wave function, DFT offers a computationally efficient yet accurate means to probe molecular characteristics. For 3-hydroxy-3-phenylisoindolin-1-one, DFT calculations, often employing hybrid functionals like B3LYP with various basis sets, have been pivotal in understanding its fundamental properties. mdpi.comresearchgate.netnih.gov

Elucidation of Molecular Geometries and Electronic Structures

A primary application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, its optimized geometry. researchgate.netnih.gov For this compound, DFT calculations have been used to predict its structural parameters, including bond lengths and angles. researchgate.net These theoretical geometries can be validated by comparing them with experimental data, often showing a high degree of correlation. researchgate.net

The electronic structure of the molecule, which governs its reactivity and spectroscopic properties, is also a key output of DFT calculations. nih.gov Analysis of the Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical information. researchgate.netfigshare.com The energy gap between the HOMO and LUMO is a significant indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net For this compound, the HOMO-LUMO energy gap has been calculated to be 5.37 eV, suggesting a stable electronic configuration. researchgate.netfigshare.com

Furthermore, Molecular Electrostatic Potential (MEP) maps, generated through DFT, visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.govresearchgate.net This information is crucial for predicting sites of intermolecular interactions. nih.gov

Table 1: Key Electronic Properties of this compound from DFT Calculations

| Property | Calculated Value | Significance |

| HOMO-LUMO Energy Gap | 5.37 eV researchgate.netfigshare.com | Indicates high electronic stability and low reactivity. researchgate.net |

| Binding Energy (with 4HBM protein) | -7.7 kcal/mol researchgate.netfigshare.com | Suggests strong and favorable binding interaction. researchgate.net |

Exploration of Reaction Pathways and Transition States

DFT is a powerful tool for mapping out the energetic landscape of chemical reactions, including the identification of transition states and the calculation of activation energies. mdpi.com While specific studies on the reaction pathways of this compound are not extensively detailed in the provided context, the general methodology involves locating the minimum energy paths between reactants and products. This allows for a theoretical understanding of reaction mechanisms, such as the addition of organolithium reagents to the carbonyl group, which can lead to ring-opening and subsequent intramolecular cyclization. mdpi.comresearchgate.net The ability to model these complex transformations provides valuable insights for synthetic chemists.

Vibrational and Electronic Spectral Analysis in Theoretical Context

DFT calculations can accurately predict the vibrational (infrared and Raman) and electronic (UV-Vis) spectra of molecules. nih.govnih.gov Theoretical vibrational frequencies are calculated and often scaled to improve agreement with experimental data. nih.gov These calculated spectra aid in the assignment of experimentally observed vibrational modes to specific molecular motions, such as stretching and bending of bonds. derpharmachemica.commdpi.com For instance, the characteristic C-H stretching vibrations in aromatic rings are typically observed in the 3100-3000 cm⁻¹ region. derpharmachemica.com

Similarly, Time-Dependent DFT (TD-DFT) is used to simulate electronic absorption spectra, providing information on the electronic transitions responsible for the absorption of UV-visible light. researchgate.netnih.gov The calculated maximum absorption wavelengths (λmax) and the corresponding electronic transitions can be compared with experimental UV-Vis spectra, offering a deeper understanding of the molecule's photophysical properties. researchgate.netfigshare.com

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com These models are invaluable in drug discovery for predicting the activity of new, unsynthesized molecules.

Ligand-Based 3D-QSAR Studies (e.g., CoMFA, CoMSIA)

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are powerful tools for understanding the structure-activity relationships of ligands that bind to a common receptor. nih.govnih.gov These methods correlate the biological activity of a set of molecules with their 3D steric and electrostatic fields (CoMFA) or with additional similarity indices like hydrophobicity, and hydrogen bond donor/acceptor fields (CoMSIA). nih.gov

For derivatives of the isoindolin-1-one (B1195906) scaffold, 3D-QSAR studies have been employed to build predictive models for their inhibitory activity against specific biological targets, such as PI3Kγ. nih.gov The resulting contour maps from CoMFA and CoMSIA analyses highlight regions where modifications to the molecular structure are likely to enhance or diminish biological activity, thereby guiding the design of more potent analogs. nih.govnih.gov

Table 2: Statistical Parameters for 3D-QSAR Models of Related Scaffolds

| Model | q² (cross-validated r²) | r² (non-cross-validated) | Influential Fields |

| CoMFA | 0.514 | 0.925 | Steric, Electrostatic nih.gov |

| CoMSIA | 0.541 | 0.862 | Steric, Electrostatic, Hydrophobic, H-bond Acceptor nih.gov |

Molecular Docking for Binding Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govrjptonline.org This method is crucial for understanding the binding mode of a ligand within the active site of a protein and for identifying key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. researchgate.netnih.gov

For this compound and its derivatives, molecular docking studies have been performed to investigate their binding to various protein targets. For example, docking studies have shown that this compound can bind effectively to the 4HBM protein, a member of the ligase domain, with a calculated binding energy of -7.7 kcal/mol. researchgate.netfigshare.com Similarly, derivatives of isoindolin-1-one have been docked into the ATP binding pocket of PI3Kγ to understand their inhibitory mechanism. nih.gov The insights gained from these docking simulations are instrumental in rational drug design, helping to optimize the affinity and selectivity of potential drug candidates. rjptonline.org

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound reveals the preferred spatial arrangements of its atoms, which are crucial for its chemical reactivity and biological interactions. Molecular dynamics simulations further provide a picture of the molecule's dynamic behavior over time.

A significant crystallographic study of this compound hydrate (B1144303) (C₁₄H₁₁NO₂·0.33H₂O) revealed the presence of three independent HPIO molecules within the asymmetric unit, along with a water molecule. nih.gov These three molecules (denoted as A, B, and C) exhibit distinct conformations, primarily differing in the orientation of the hydroxyl and phenyl groups at the C3 position relative to the nearly planar dihydroisoindolin-1-one ring system. nih.gov

The dihydroisoindolin-1-one core in all three molecules is essentially planar, with root-mean-square deviations of 0.0173 Å, 0.0170 Å, and 0.0102 Å for molecules A, B, and C, respectively. nih.gov The key conformational differences are captured by the dihedral angles between the five-membered ring and the fused and substituted benzene (B151609) rings.

| Molecule | Dihedral Angle with Fused Benzene Ring | Dihedral Angle with Substituted Benzene Ring |

|---|---|---|

| A (with N1) | 2.3 (2) | 81.2 (2) |

| B (with N2) | 0.6 (2) | 68.1 (2) |

| C (with N3) | 1.2 (2) | 75.5 (2) |

These variations in dihedral angles highlight the rotational flexibility around the C3-phenyl bond, leading to different spatial arrangements of the phenyl group. This flexibility is a key aspect of the molecule's conformational landscape. The crystal structure is further stabilized by a three-dimensional network of intermolecular hydrogen bonds involving O—H⋯O, N—H⋯O, and C—H⋯O interactions. nih.gov

Computational studies using Density Functional Theory (DFT) have been performed to determine the most stable optimized geometry of HPIO in the gaseous phase. researchgate.net The theoretical structure shows good agreement with experimental data, as evidenced by Root Mean Square Deviation (RMSD) scores of 0.993 and 0.983, confirming the accuracy of the computational model. researchgate.net

Molecular dynamics simulations have also been employed to gain a more refined understanding of the solubility, stability, and interactions of HPIO. researchgate.net These simulations provide a dynamic perspective on the molecule's behavior, complementing the static picture from crystallographic and DFT studies.

Energy Landscape and Stability Investigations

The energy landscape of a molecule describes the potential energy as a function of its atomic coordinates, with minima on this surface corresponding to stable or metastable conformations. Understanding this landscape is key to predicting a molecule's stability and reactivity.

DFT calculations have been instrumental in probing the electronic stability of this compound. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key component of these investigations. The energy gap between the HOMO and LUMO is an important indicator of a molecule's chemical reactivity and kinetic stability. For HPIO, the calculated HOMO-LUMO energy gap is 5.37 eV. researchgate.net A larger HOMO-LUMO gap generally implies higher stability and lower chemical reactivity.

Molecular Electrostatic Potential (MEP) and Electron Localization Function (ELF) analyses have been used to identify the reactive sites on the HPIO molecule. researchgate.net The MEP map visualizes the electrostatic potential on the molecule's surface, indicating regions that are prone to electrophilic or nucleophilic attack.

Role of 3 Hydroxy 3 Phenylisoindolin 1 One As a Key Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Heterocyclic Systems

The isoindolinone framework is a core unit in numerous synthetic and naturally occurring compounds with significant biological properties. nih.gov 3-Hydroxy-3-phenylisoindolin-1-one, in particular, is a key starting material for the synthesis of various complex heterocyclic systems. Its ability to undergo a range of chemical transformations allows for the construction of novel carbo- and heterocyclic structures.

One notable application is its use in the synthesis of indanone and phthalazinone derivatives. For instance, treatment of 3-hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one with alkyllithium reagents initiates a sequence of reactions involving the addition to the carbonyl group, lactam ring opening, and subsequent intramolecular cyclization to yield new hydroxy- and anilinoindanone derivatives. nih.govresearchgate.net This same precursor can be transformed into benzo[f]phthalazinone derivatives through multi-step reaction sequences. nih.govresearchgate.net

The reactivity of the hydroxyl group is central to these transformations. For example, the reaction of 3-hydroxyisoindolinones with hydrazine (B178648) or its derivatives leads to the expansion of the heterocyclic ring to form phthalazinones, often in good yields. nih.gov This highlights the utility of this compound as a scaffold that can be readily converted into larger, more complex heterocyclic frameworks.

Furthermore, this intermediate is instrumental in synthesizing derivatives of isoindolopyrazinoindolone and has been involved in the structural revision of natural products. researchgate.net The strategic placement of the hydroxyl group facilitates a variety of reactions, including dehydrations to form enamides, which are themselves versatile synthetic intermediates. irb.hr The stereochemical outcome of these dehydration reactions can often be controlled by the choice of catalyst and the nature of the substituent on the nitrogen atom. irb.hr

The following table summarizes the transformation of this compound into various complex heterocyclic systems:

| Starting Material | Reagents | Product Class | Reference |

| 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one | Alkyllithium (s-BuLi, n-BuLi, MeLi, i-PrLi) | Hydroxy- and Anilinoindanones | nih.govresearchgate.net |

| 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one | Hydrazine hydrate (B1144303), Methylhydrazine | Benzo[f]phthalazinones | nih.govresearchgate.net |

| 3-Alkyl-3-hydroxyisoindolin-1-ones | Methanesulfonic acid | 3-Methyleneisoindolin-1-ones (enamides) | irb.hr |

Applications in Scaffolding for Diverse Chemical Libraries

The concept of "privileged structures" is a cornerstone in modern medicinal chemistry and drug discovery, where certain molecular scaffolds are found to be capable of binding to multiple biological targets. The isoindolinone core of this compound represents such a privileged scaffold. Its synthetic accessibility and the ease with which it can be functionalized make it an ideal starting point for the generation of diverse chemical libraries for high-throughput screening.

The hydroxyl group provides a convenient handle for introducing molecular diversity. whiterose.ac.uk By reacting this functional group with a variety of coupling partners, a vast array of derivatives can be synthesized. For example, esterification of the hydroxyl group with molecules containing azido (B1232118) or alkene functionalities can lead to the formation of medium-sized rings. whiterose.ac.uk This strategy allows for the exploration of a greater chemical space and the introduction of three-dimensionality, a desirable feature for drug candidates. whiterose.ac.uk

The generation of fragment libraries for fragment-based drug discovery (FBDD) is another area where this compound proves valuable. whiterose.ac.uk By starting with a core structure like this compound, chemists can efficiently synthesize a collection of small, diverse fragments. These fragments can then be screened for binding to biological targets, and hits can be elaborated into more potent lead compounds. The inherent functionality of the starting material, particularly the hydroxyl group, provides multiple vectors for fragment growth and optimization. whiterose.ac.uk

The following table illustrates the use of this compound and related structures in generating chemical diversity:

| Core Scaffold | Reaction Type | Resulting Feature | Application | Reference |

| 3-Hydroxy-cyclopentan-1-one derivative | Michael addition, Radical cyclization | whiterose.ac.uknih.gov-spirocyclic scaffold | Fragment library generation | whiterose.ac.uk |

| 3-Hydroxy-cyclopentan-1-one derivative | Esterification | Introduction of azido or alkene groups | Creation of medium-sized rings | whiterose.ac.uk |

| 3-Hydroxy-cyclopentan-1-one derivative | Mesylation followed by substitution | Introduction of a nitrile group | Diverse functionalization | whiterose.ac.uk |

Utility in Sequential Organic Transformations

This compound is a valuable substrate for sequential, or tandem, organic transformations, where multiple chemical bonds are formed in a single synthetic operation. This approach is highly desirable as it increases synthetic efficiency by reducing the number of purification steps, saving time and resources.

A prime example is the acid-catalyzed dehydration of 3-alkyl-3-hydroxyisoindolin-1-ones to form 3-methyleneisoindolin-1-ones. irb.hr This reaction proceeds through the formation of a reactive ketimine intermediate upon protonation of the hydroxyl group and subsequent elimination of water. irb.hr This initial transformation sets the stage for further reactions.

Another illustration of its utility in sequential reactions is the one-pot synthesis of (E)-2-(3-oxoindolin-2-ylidene)-2-arylacetonitriles. mdpi.com Although this example starts from ortho-nitrochalcones, the underlying principle of a cascade reaction involving cyclization is relevant. The initial Michael addition of a cyanide anion triggers a cascade of events leading to the final heterocyclic product. mdpi.com This demonstrates the potential for designing efficient one-pot syntheses that utilize intermediates structurally related to this compound.

The ability to perform a series of reactions in a single pot often relies on the careful control of reaction conditions. For instance, the reaction of 3-hydroxyisoindolinones with alkyllithiums can lead to different products depending on the specific alkyllithium used and the workup procedure. nih.gov This sensitivity to reaction conditions allows for the selective formation of different products from the same starting material, further highlighting its versatility in sequential transformations.

The following table outlines examples of sequential transformations involving 3-hydroxyisoindolinone derivatives:

| Starting Material | Key Transformation | Intermediate | Final Product | Reference |

| 3-Alkyl-3-hydroxyisoindolin-1-one | Acid-catalyzed dehydration | Ketimine cation | 3-Methyleneisoindolin-1-one (B1254794) | irb.hr |

| ortho-Nitrochalcones | Michael addition and cascade cyclization | - | 2-(3-Oxoindolin-2-ylidene)acetonitrile | mdpi.com |

| 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one | Addition of alkyllithium, ring opening, cyclization | - | Hydroxy- and Anilinoindanones | nih.govresearchgate.net |

Advanced Research Methodologies for Structural Elucidation and Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 3-Hydroxy-3-phenylisoindolin-1-one in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecule's complex structure.

In the ¹H NMR spectrum, the chemical shifts (δ) of the protons are indicative of their local electronic environment. The aromatic protons of the isoindolinone and the phenyl rings typically appear in the downfield region, generally between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring currents. The specific chemical shifts and coupling constants (J) between adjacent protons provide crucial information about the substitution pattern on the aromatic rings. The protons of the isoindolinone core exhibit distinct signals; for instance, the N-H proton of the lactam is often observed as a broad singlet, the chemical shift of which can be solvent-dependent due to hydrogen bonding. The hydroxyl proton also gives rise to a characteristic signal, the position of which is sensitive to concentration, temperature, and solvent.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the lactam ring is typically observed at a significantly downfield chemical shift, often in the range of 165-175 ppm. The carbon atoms of the aromatic rings resonate in the region of 120-150 ppm. The quaternary carbon atom to which the hydroxyl and phenyl groups are attached has a characteristic chemical shift that is crucial for confirming the core structure of the molecule.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| C=O | - | ~168 |

| C-OH | - | ~87 |

| Aromatic-H | ~7.2-7.8 | ~122-151 |

| N-H | ~9.2 | - |

| O-H | ~6.9 | - |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain insights into its structure through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) allows for the precise determination of the molecular formula by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion.

Upon ionization in the mass spectrometer, typically through electron impact (EI) or electrospray ionization (ESI), the this compound molecule forms a molecular ion [M]⁺˙. The fragmentation of this molecular ion provides a unique fingerprint that can be used for structural confirmation. Common fragmentation pathways for this molecule are expected to involve the cleavage of the bonds adjacent to the hydroxyl group and the carbonyl group.

Key fragmentation patterns may include:

Loss of a water molecule ([M-H₂O]⁺˙): Dehydration is a common fragmentation pathway for alcohols.

Loss of a phenyl radical ([M-C₆H₅]⁺): Cleavage of the C-C bond between the isoindolinone core and the phenyl group.

Loss of a hydroxyl radical ([M-OH]⁺): Cleavage of the C-OH bond.

Decarbonylation ([M-CO]⁺˙): Loss of a carbon monoxide molecule from the lactam ring.

The analysis of the m/z values of these fragment ions allows for the reconstruction of the molecular structure and provides confirmatory evidence for the presence of specific functional groups.

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

| Ion | m/z (Predicted) | Lost Fragment |

| [M]⁺˙ | 225.0790 | - |

| [M-H₂O]⁺˙ | 207.0684 | H₂O |

| [M-OH]⁺ | 208.0708 | OH |

| [M-C₆H₅]⁺ | 148.0400 | C₆H₅ |

| [M-CO]⁺˙ | 197.0841 | CO |

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional atomic arrangement of this compound in the solid state. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular structure.

A crystallographic study of a 0.33-hydrate of this compound revealed that the asymmetric unit contains three independent molecules of the compound along with one water molecule. The dihydroisoindolin-1-one ring system in all three independent molecules is essentially planar. The orientations of the hydroxyl and phenyl groups at the C3 position differ slightly among the three molecules.

The crystal structure is stabilized by a network of intermolecular hydrogen bonds, including O—H···O and N—H···O interactions, which link the molecules into a three-dimensional supramolecular architecture. The detailed structural parameters obtained from X-ray diffraction are crucial for understanding intermolecular interactions and packing effects in the solid state.

Table 3: Selected Crystallographic Data for this compound 0.33-hydrate

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 11.709(2) |

| b (Å) | 12.621(3) |

| c (Å) | 14.572(3) |

| α (°) | 67.84(3) |

| β (°) | 74.65(3) |

| γ (°) | 64.54(3) |

| Volume (ų) | 1787.1(8) |

| Z | 6 |

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring

Infrared (IR) spectroscopy is a valuable technique for the identification of the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule.

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands:

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening resulting from hydrogen bonding.

N-H Stretch: The N-H bond of the lactam will show a stretching vibration, typically in the range of 3100-3500 cm⁻¹.

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl group of the five-membered lactam ring is expected in the region of 1650-1700 cm⁻¹.

Aromatic C-H Stretch: Absorption bands just above 3000 cm⁻¹ are indicative of the C-H stretching vibrations of the aromatic rings.

Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the aromatic rings.

IR spectroscopy is also a useful tool for monitoring the progress of chemical reactions involving this compound, such as the formation of derivatives, by observing the appearance or disappearance of key functional group absorptions.

Table 4: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Hydroxyl | O-H Stretch | 3200-3600 (broad) |

| Lactam | N-H Stretch | 3100-3500 |

| Lactam | C=O Stretch | 1650-1700 (strong) |

| Aromatic | C-H Stretch | >3000 |

| Aromatic | C=C Stretch | 1450-1600 |

UV-Visible Spectroscopy for Electronic Transition Studies

UV-Visible spectroscopy provides information about the electronic transitions within the this compound molecule. The absorption of ultraviolet or visible light promotes electrons from lower energy molecular orbitals to higher energy molecular orbitals. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule.

The conjugated system of the isoindolinone core and the attached phenyl group in this compound gives rise to characteristic UV-Vis absorption bands. The electronic transitions are typically of the π → π* type, which are characteristic of aromatic and conjugated systems. A computational study employing Time-Dependent Density Functional Theory (TD-DFT) has been used to predict the electronic transitions and the corresponding absorption wavelengths. The calculated λmax values provide insight into the electronic structure of the molecule and can be compared with experimental data to further confirm its identity. The solvent can influence the position of the absorption maxima due to solute-solvent interactions.

Table 5: Calculated UV-Visible Absorption Data for this compound

| Solvent | Calculated λmax (nm) | Electronic Transition |

| Gas Phase | ~250-300 | π → π* |

Emerging Research Directions and Future Prospects for 3 Hydroxy 3 Phenylisoindolin 1 One Chemistry

Innovations in Catalytic Asymmetric Synthesis

The synthesis of chiral molecules is a cornerstone of modern drug discovery and materials science. For 3-hydroxy-3-phenylisoindolin-1-one, which possesses a stereocenter at the C3 position, the development of catalytic asymmetric methods is of paramount importance. While much of the foundational work has been in related scaffolds like oxindoles, the translation of these innovative catalytic systems to isoindolinones is a major research thrust. egasmoniz.com.ptrsc.org

Recent advancements have moved beyond classical approaches, focusing on novel organocatalysts and highly efficient metal-based systems. nih.gov One promising area is the use of bifunctional catalysts, which possess both a Brønsted acid/base site and a Lewis acid/base site to activate the substrate and control stereochemistry simultaneously. For instance, chiral phosphoric acids and squaramides have shown great success in related asymmetric additions.

Another key innovation is the application of N-heterocyclic carbene (NHC) catalysis. nih.gov NHCs have demonstrated versatility in promoting a variety of asymmetric transformations. In the context of this compound synthesis, an NHC could potentially catalyze the asymmetric intramolecular cyclization of a suitable precursor, offering a novel and atom-economical route to the chiral core.

The table below summarizes some innovative catalyst types that represent the frontier of asymmetric synthesis applicable to isoindolinones.

| Catalyst Type | Potential Application in Isoindolinone Synthesis | Key Advantages |

| Chiral Phosphoric Acids | Asymmetric addition of nucleophiles to 2-acyl-N-arylbenzamides. | High enantioselectivity, operational simplicity. |

| Squaramide-based Catalysts | Enantioselective intramolecular cyclization. | Strong hydrogen bonding capabilities for effective stereocontrol. |

| N-Heterocyclic Carbenes (NHCs) | Asymmetric intramolecular Stetter-type reactions or cyclizations. nih.gov | Versatile reactivity, ability to generate chiral acyl-anion equivalents. nih.gov |

| Dual Photoredox/Metal Catalysis | Radical-mediated asymmetric cyclization onto an imine precursor. | Access to novel reaction pathways under mild conditions. |

Future work will likely focus on the design of new chiral ligands for transition metals like iridium, rhodium, and palladium, which can catalyze the asymmetric hydrogenation or cyclization of prochiral substrates to yield enantiomerically enriched this compound.

Development of Novel Mechanistic Probes

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new transformations. The development of novel mechanistic probes, both experimental and computational, is an active area of research in the broader field of heterocyclic chemistry that is being applied to isoindolinone systems.

One approach involves the use of carefully designed substrate analogues to trap reactive intermediates or to favor one reaction pathway over another. For instance, in the synthesis of related 3-hydroxyoxindoles, control experiments and mass spectrometry analysis have been used to propose reaction mechanisms. rsc.org This can involve isotopic labeling studies (e.g., using deuterium (B1214612) or carbon-13) to track the fate of specific atoms throughout a reaction sequence. The results of these experiments provide invaluable data for constructing a detailed mechanistic picture.

In situ spectroscopic techniques are also becoming increasingly powerful tools for mechanistic investigation. The use of techniques like ReactIR (in-situ Fourier-transform infrared spectroscopy) and specialized NMR spectroscopy methods allows for the real-time monitoring of reactant consumption, intermediate formation, and product generation. This can provide direct evidence for proposed intermediates that might be too transient to isolate.

Furthermore, the synthesis of specifically designed radical or clock-type probes can help to elucidate the involvement of single-electron transfer (SET) pathways, which are often implicated in reactions involving transition metals or photoredox catalysts.

Predictive Modeling and Data-Driven Discovery in Isoindolinone Chemistry

The integration of computational chemistry and data science is revolutionizing how chemical research is conducted. nih.gov For isoindolinone chemistry, predictive modeling and data-driven discovery hold immense potential for accelerating the development of new synthetic routes and identifying novel derivatives with desired properties. nih.gov

Machine learning (ML) algorithms can be trained on existing datasets of chemical reactions to predict the outcomes of new, untested transformations. nih.govnih.gov For example, an ML model could be developed to predict the yield and enantioselectivity of the synthesis of this compound derivatives under a variety of different catalysts, solvents, and reaction conditions. This would allow researchers to perform virtual screenings of reaction conditions, saving significant time and resources in the laboratory.

Another exciting frontier is the use of machine learning to discover the underlying physical principles of a chemical system from experimental data. youtube.com By combining data-driven models with physical laws, it may become possible to create highly accurate predictive models for the reactivity and properties of isoindolinone compounds. youtube.com

The table below outlines some data-driven approaches and their potential impact on isoindolinone chemistry.

| Data-Driven Approach | Potential Application | Expected Impact |

| Reaction Outcome Prediction | Predicting yields and stereoselectivity for new syntheses of isoindolinones. | Accelerated optimization of reaction conditions. |

| Retrosynthesis Planning | Proposing novel and efficient synthetic routes to complex isoindolinone derivatives. | Discovery of new synthetic strategies. nih.gov |

| De Novo Molecular Design | Generating new isoindolinone structures with predicted biological or material properties. | Faster identification of lead compounds for drug discovery. |

| Mechanistic Hypothesis Generation | Identifying key structural features or reaction parameters that govern reactivity. | Deeper understanding of reaction mechanisms. |

Integration with Sustainable Chemical Processes

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. The future of this compound synthesis will undoubtedly involve a strong focus on sustainability.

This includes the use of more environmentally benign solvents, such as water, ethanol, or supercritical fluids, to replace traditional volatile organic compounds. The development of catalytic systems that can operate efficiently in these green solvents is a key research objective.

Atom economy is another central tenet of green chemistry. Synthetic routes that maximize the incorporation of all starting material atoms into the final product are highly desirable. This favors addition and cyclization reactions over multi-step sequences that involve protecting groups and generate significant waste.

The use of biocatalysis, employing enzymes to carry out specific chemical transformations, represents a particularly promising avenue for sustainable synthesis. beilstein-journals.org Enzymes operate under mild conditions (room temperature and neutral pH) in aqueous media and can exhibit exquisite chemo-, regio-, and stereoselectivity. The discovery or engineering of an enzyme capable of producing chiral this compound would be a significant breakthrough.

Furthermore, photoredox catalysis, which uses light to drive chemical reactions, aligns well with the goals of sustainable chemistry. nih.gov These reactions can often be performed at room temperature and can enable unique transformations that are difficult to achieve with traditional thermal methods. The development of photoredox-mediated routes to the isoindolinone core is an active area of interest.

Q & A

What are the established synthetic routes for 3-Hydroxy-3-phenylisoindolin-1-one, and what methodological steps ensure high purity and crystallinity?

The compound is synthesized via literature methods such as dissolving the precursor in methanol and allowing slow solvent evaporation to yield single crystals . Key considerations include solvent selection (methanol for solubility and slow crystallization), stoichiometric control, and purification via recrystallization. Purity is validated using techniques like single-crystal X-ray diffraction (SCXRD) to confirm molecular packing and hydrogen-bonding networks .

How do hydrogen-bonding interactions influence the three-dimensional network of this compound, and what challenges arise in resolving its asymmetric unit?

The crystal structure comprises three independent molecules in the asymmetric unit, linked via O–H⋯O, N–H⋯O, and C–H⋯O hydrogen bonds, forming a 3D network . Challenges include interpreting variations in dihedral angles (e.g., 2.3° to 81.2° between fused and substituted benzene rings) and refining disordered water molecules. SCXRD data refinement with constraints for H-atom positioning (riding models) and anisotropic displacement parameters are critical .

How can researchers address discrepancies in crystallographic data, such as bond-length deviations or molecular orientation conflicts?

Discrepancies are resolved using standardized bond-length databases (e.g., Allen et al., 1987) and iterative refinement cycles in software like SHELX . For example, the mean C–C bond length in the title compound is 1.50 Å, consistent with typical sp³-sp³ bonds. Outliers are assessed via residual density maps and validated against literature precedents for isoindolinone derivatives .

What experimental design considerations are critical for studying electronic applications of this compound, such as organic semiconductors?

Key factors include:

- Purity control : Synthesis must avoid byproducts that disrupt π-conjugation in the isoindolinone core.

- Crystallinity : Slow evaporation yields single crystals for SCXRD to correlate structure-property relationships (e.g., planar vs. twisted conformations).

- Computational modeling : Density functional theory (DFT) calculations predict electronic band gaps and validate experimental optoelectronic properties .

How can cascade reactions be optimized to synthesize derivatives of this compound with tailored substituents?

Base-promoted cascade reactions (e.g., using 2-carbonylbenzonitriles) require precise control of electrophile-nucleophile pairs and reaction conditions (e.g., solvent polarity, temperature). Mechanistic studies via DFT help identify transition states and selectivity drivers, enabling rational design of 3,3-dialkylated derivatives .

What advanced analytical techniques are essential for characterizing hydrogen-bonding dynamics in this compound?

- SCXRD : Resolves intermolecular interactions (e.g., O–H⋯O bonds with D⋯A distances of 2.70–2.85 Å) .

- Solid-state NMR : Probes hydrogen-bond strength via chemical shift anisotropy.

- Thermogravimetric analysis (TGA) : Quantifies water content in the hydrate form (0.33 H₂O per molecule) to assess stability .

How do molecular conformations (e.g., hydroxy and phenyl group orientations) impact the physicochemical properties of this compound?

The three independent molecules in the asymmetric unit exhibit distinct orientations, with dihedral angles ranging from 68.1° to 81.2° between the isoindolinone core and phenyl groups. These variations influence solubility (via steric hindrance) and electronic properties (via conjugation effects), which are modeled using quantum mechanical calculations .

What safety protocols are recommended for handling this compound in laboratory settings?

- Protective equipment : Tightly sealed goggles and gloves resistant to organic solvents (e.g., nitrile for methanol handling) .

- Ventilation : Use fume hoods to avoid inhalation of fine crystalline particles.

- First aid : Immediate rinsing with water for eye/skin contact and medical consultation for persistent irritation .

How can researchers leverage crystallographic data (e.g., triclinic symmetry, unit cell parameters) to predict material behavior under varying conditions?

The triclinic crystal system (space group P1, a = 11.709 Å, α = 67.84°) suggests anisotropic thermal expansion, which is studied via variable-temperature SCXRD. Unit cell metrics (e.g., volume = 1787.1 ų) inform packing density calculations, correlating with mechanical stability in thin-film applications .

What strategies mitigate synthesis challenges such as low yields or byproduct formation in this compound production?

- Catalyst optimization : Use phase-transfer catalysts to enhance reaction efficiency.

- Byproduct analysis : LC-MS identifies impurities, guiding solvent system adjustments (e.g., THF/chloroform mixtures) .

- Scale-up protocols : Gradual solvent evaporation prevents rapid nucleation, improving crystal quality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.